REACTION_CXSMILES
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CC1OC2C=CC=CC=2C=1C(=O)C1C=C(I)C(O)=C(I)C=1.[CH2:22]([C:26]1[O:27][C:28]2[CH:49]=[CH:48][CH:47]=[CH:46][C:29]=2[C:30]=1[C:31](=O)[C:32]1[CH:37]=[C:36]([I:38])[C:35]([O:39][CH2:40][C:41]([OH:43])=[O:42])=[C:34]([I:44])[CH:33]=1)CCC>>[CH3:22][C:26]1[O:27][C:28]2[CH:49]=[CH:48][CH:47]=[CH:46][C:29]=2[C:30]=1[CH2:31][C:32]1[CH:37]=[C:36]([I:38])[C:35]([O:39][CH2:40][C:41]([OH:43])=[O:42])=[C:34]([I:44])[CH:33]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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CC=1OC2=C(C1CC1=CC(=C(C(=C1)I)OCC(=O)O)I)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |